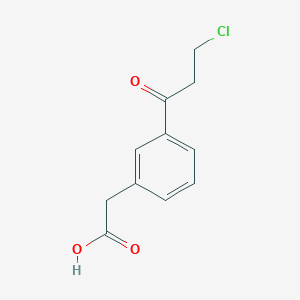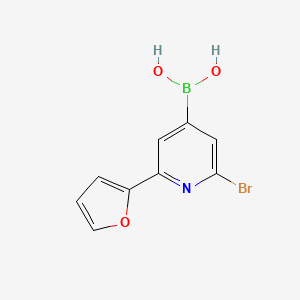
(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group participates in the transmetalation step of the Suzuki-Miyaura reaction, where it transfers an organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also undergo oxidative addition to the palladium catalyst, facilitating the overall reaction process .
Comparación Con Compuestos Similares
- 2-Furanylboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Comparison: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, which provide dual reactivity. This makes it more versatile compared to compounds like 2-Furanylboronic acid or 4-Pyridinylboronic acid, which lack the bromine atom and thus have limited reactivity in certain types of reactions .
Propiedades
Fórmula molecular |
C9H7BBrNO3 |
|---|---|
Peso molecular |
267.87 g/mol |
Nombre IUPAC |
[2-bromo-6-(furan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5,13-14H |
Clave InChI |
PKRPALJSLFQXMW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)C2=CC=CO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







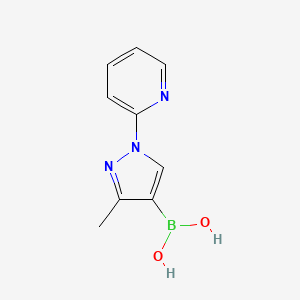
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
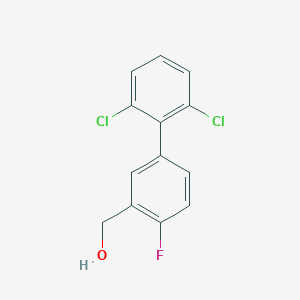

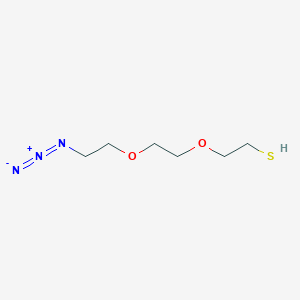
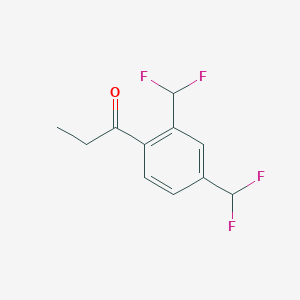
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)

